molecular formula C11H20N2O B2477261 3-Methyl-[1,3'-bipiperidine]-2'-one CAS No. 2097866-02-7

3-Methyl-[1,3'-bipiperidine]-2'-one

Cat. No.: B2477261
CAS No.: 2097866-02-7
M. Wt: 196.294
InChI Key: LTLMJQSAFAFDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-[1,3’-bipiperidine]-2’-one is a heterocyclic organic compound that belongs to the class of bipiperidine derivatives. These compounds are characterized by the presence of two piperidine rings connected through a single nitrogen atom. The 3-methyl substitution on one of the piperidine rings and the ketone functional group at the 2’ position make this compound unique. Bipiperidine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,3’-bipiperidine]-2’-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-[1,3’-bipiperidine]-2’-one may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to minimize by-products and ensure high purity of the final product. The use of automated reactors and real-time monitoring systems can further streamline the production process .

Mechanism of Action

The mechanism of action of 3-Methyl-[1,3’-bipiperidine]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-[1,3’-bipiperidine]-2’-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-(3-methylpiperidin-1-yl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9-4-3-7-13(8-9)10-5-2-6-12-11(10)14/h9-10H,2-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLMJQSAFAFDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2CCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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